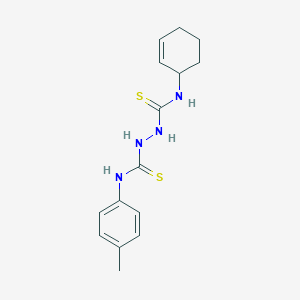
N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a cyclohexene ring and a 4-methylphenyl group attached to a hydrazine moiety, which is further connected to a dicarbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in substitution reactions. The reactions are carried out in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide. These derivatives may have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
- N-(cyclohex-2-en-1-yl)-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
The uniqueness of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide lies in its specific structural features, such as the presence of a cyclohexene ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N4S2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yl-3-[(4-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H20N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
LBDBBOALUNSRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















